molecular formula C13H11N3Na2O6S2 B12684911 Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate CAS No. 66104-43-6

Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate

Cat. No.: B12684911
CAS No.: 66104-43-6
M. Wt: 415.4 g/mol
InChI Key: NMFOJQBHWJIIEY-UHFFFAOYSA-L
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Description

Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and use as a dye. It is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. This compound is widely used in various industries due to its stability and intense coloration properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized under specific conditions, leading to the breakdown of the compound.

    Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate primarily involves its interaction with light and other molecules. The azo group absorbs light at specific wavelengths, resulting in the compound’s vibrant color. In biological systems, it can bind to cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved depend on the specific application and environment .

Comparison with Similar Compounds

Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate can be compared with other azo dyes such as:

    This compound: Similar in structure but with different substituents on the aromatic rings.

    This compound: Another azo dye with different applications and properties.

The uniqueness of this compound lies in its specific substituents, which confer unique properties such as solubility, stability, and color intensity .

Properties

CAS No.

66104-43-6

Molecular Formula

C13H11N3Na2O6S2

Molecular Weight

415.4 g/mol

IUPAC Name

disodium;4-[[4-(sulfonatomethylamino)phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C13H13N3O6S2.2Na/c17-23(18,19)9-14-10-1-3-11(4-2-10)15-16-12-5-7-13(8-6-12)24(20,21)22;;/h1-8,14H,9H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI Key

NMFOJQBHWJIIEY-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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